Toceranib-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

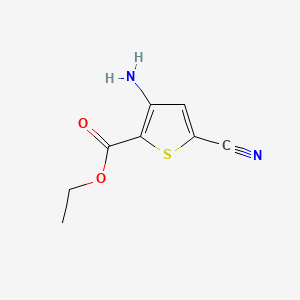

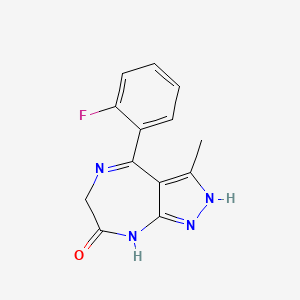

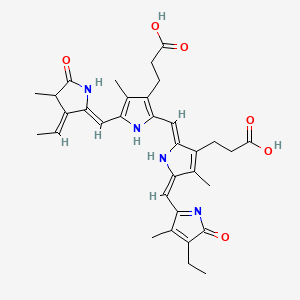

Toceranib-d8 is a deuterium-labeled derivative of Toceranib, an orally active receptor tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toceranib. Toceranib itself is known for its antitumor and antiangiogenic activities, particularly in the treatment of canine mast cell tumors .

Mécanisme D'action

Target of Action

Toceranib-d8, a deuterium-labeled variant of Toceranib, primarily targets several receptor tyrosine kinases (RTKs). These include the FMS-like tyrosine kinase-3 (Flt-3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ) . These targets play crucial roles in cell proliferation, survival, and angiogenesis .

Mode of Action

This compound interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell division and survival, thereby exerting an anti-proliferative effect on tumor cells . Additionally, this compound can cut off the blood supply to the tumor, contributing to its antiangiogenic activity .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. For instance, the inhibition of PDGFRβ and Flk-1/KDR disrupts the signaling pathways that promote cell proliferation and angiogenesis . The exact downstream effects of these disruptions are complex and can vary depending on the specific cellular context.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, studies on Toceranib suggest that doses ranging from 2.4-2.9 mg/kg every other day provide sufficient drug exposure for target inhibition . This dosage is also associated with a substantially reduced adverse event profile compared to higher doses .

Result of Action

The molecular effects of this compound include the induction of cell cycle arrest and apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit . At the cellular level, this compound can lead to a reduction in tumor cell proliferation and angiogenesis, contributing to its antitumor activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the release behavior of this compound when used in combination with nanohydroxyapatite as a drug delivery system was found to be affected by hydrodynamic size, surface interaction, and the pH of the medium . .

Analyse Biochimique

Biochemical Properties

Toceranib-d8 potently inhibits Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Kit . The inhibition constants (Ki) for PDGFRβ and Flk-1/KDR are 5 nM and 6 nM, respectively . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.

Cellular Effects

This compound has shown to exert effects on various types of cells. In vitro studies have shown that it exerts an anti-proliferative effect on endothelial cells . It induces cell cycle arrest and consequent apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit .

Molecular Mechanism

The mechanism of action of this compound lies in its ability to inhibit RTKs. It competes with adenosine triphosphate (ATP) for binding to the ATP-binding domain of these kinases . This inhibition prevents the phosphorylation and activation of the kinases, thereby disrupting the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, one study showed that this compound showed a slower and prolonged release when used in combination with nanohydroxyapatite . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, dosages of Toceranib ranging from 2.4 to 2.9 mg/kg, administered orally every 48 hours, have been reported as yielding sufficient target inhibition with substantially decreased toxicity .

Metabolic Pathways

Given its role as an RTK inhibitor, it is likely to be involved in pathways related to cell growth and proliferation .

Transport and Distribution

One study suggested that the majority of Toceranib is excreted in feces and only a small portion is excreted in urine . This suggests that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Given its role as an RTK inhibitor, it is likely to be localized in areas of the cell where these kinases are present, such as the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Toceranib-d8 involves the incorporation of deuterium atoms into the molecular structure of Toceranib. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production methods are optimized for efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Toceranib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within this compound to their reduced forms.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of this compound .

Applications De Recherche Scientifique

Toceranib-d8 is widely used in scientific research for various applications, including:

Chemistry: Studying the pharmacokinetics and metabolic profiles of Toceranib by tracking the deuterium-labeled compound.

Biology: Investigating the biological effects of this compound on cellular processes and pathways.

Medicine: Exploring the potential therapeutic applications of this compound in treating various cancers and other diseases.

Industry: Developing new formulations and delivery systems for this compound to enhance its efficacy and safety

Comparaison Avec Des Composés Similaires

Similar Compounds

Sunitinib: Another receptor tyrosine kinase inhibitor with similar mechanisms of action.

Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

Sorafenib: A multi-kinase inhibitor with antitumor and antiangiogenic properties.

Uniqueness of Toceranib-d8

This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling can provide valuable insights into the drug’s behavior in biological systems, making it a valuable tool in scientific research .

Propriétés

Numéro CAS |

1795134-78-9 |

|---|---|

Formule moléculaire |

C22H25FN4O2 |

Poids moléculaire |

404.515 |

Nom IUPAC |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |

Clé InChI |

SRSGVKWWVXWSJT-XOHOATKISA-N |

SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Synonymes |

5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)